molecular formula C8H14Cl2O2 B028626 2,2-dichlorooctanoic Acid CAS No. 102272-30-0

2,2-dichlorooctanoic Acid

Cat. No.: B028626
CAS No.: 102272-30-0
M. Wt: 213.1 g/mol
InChI Key: UTUNURLNZXJIEN-UHFFFAOYSA-N
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Description

2,2-Dichlorooctanoic acid is an organic compound with the molecular formula C8H14Cl2O2 It is a chlorinated derivative of octanoic acid, characterized by the presence of two chlorine atoms attached to the second carbon of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichlorooctanoic acid typically involves the chlorination of octanoic acid. One common method is the direct chlorination of octanoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where octanoic acid is reacted with chlorine gas in a reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorooctanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or less chlorinated derivatives.

    Substitution: Formation of substituted octanoic acids with different functional groups.

Scientific Research Applications

2,2-Dichlorooctanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its effects on biological systems, particularly its potential as a bioactive compound.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dichlorooctanoic acid involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in electrophilic reactions, making it reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2-Dichloropentanoic acid: Similar in structure but with a shorter carbon chain.

    2,2-Dichlorobutanoic acid: Another chlorinated derivative with an even shorter chain.

    2,4-Dichlorophenoxyacetic acid: A chlorinated phenoxy compound with different applications.

Uniqueness: 2,2-Dichlorooctanoic acid is unique due to its specific chain length and the position of chlorine atoms, which confer distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds like 2,2-dichloropentanoic acid and 2,2-dichlorobutanoic acid results in different physical and chemical behaviors, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2,2-dichlorooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2O2/c1-2-3-4-5-6-8(9,10)7(11)12/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNURLNZXJIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369173
Record name 2,2-dichlorooctanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102272-30-0
Record name 2,2-dichlorooctanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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